molecular formula C20H21N5O B11022901 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B11022901
M. Wt: 347.4 g/mol
InChI Key: AYEUHXJLJIPAOR-UHFFFAOYSA-N
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Description

6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered attention in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated pyridazinone intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazinone rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridazinone core, phenyl group, and piperazine moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

6-phenyl-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C20H21N5O/c26-20-10-9-18(17-6-2-1-3-7-17)22-25(20)16-23-12-14-24(15-13-23)19-8-4-5-11-21-19/h1-11H,12-16H2

InChI Key

AYEUHXJLJIPAOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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